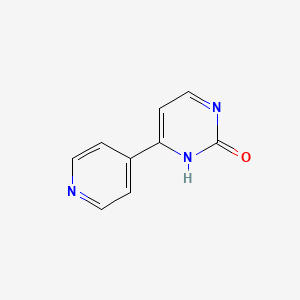

4-(Pyridin-4-yl)pyrimidin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

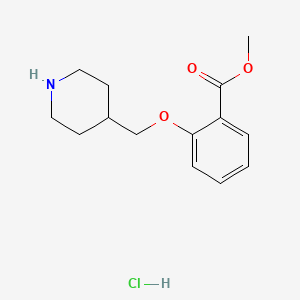

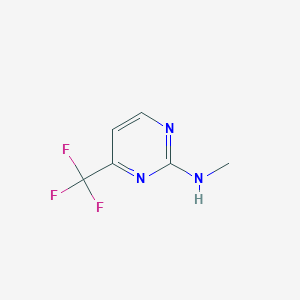

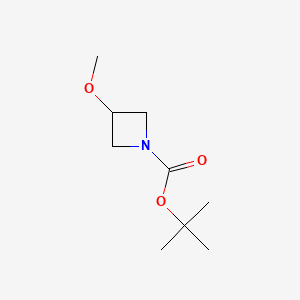

“4-(Pyridin-4-yl)pyrimidin-2-ol” is a chemical compound with the CAS Number: 208936-44-1. Its molecular formula is C9H7N3O and it has a molecular weight of 173.17 .

Synthesis Analysis

The synthesis of pyrimidin-2-ol derivatives involves cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base . The 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one is prepared by condensing 2-acetylpyridine with substituted benzaldehyde in the presence of 20% NaOH as base .Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)pyrimidin-2-ol” is characterized by the presence of a pyrimidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H, (H,11,12,13) .Chemical Reactions Analysis

The reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis

The compound “4-(Pyridin-4-yl)pyrimidin-2-ol” has a molecular weight of 173.17 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Protein Kinase Inhibition

- Scientific Field : Biochemistry

- Application Summary : The compound has been identified as a relevant scaffold for protein kinase inhibition . It was used to assess if the planarity of the heterocyclic system was essential to the protein kinase inhibitory potency observed in this series .

- Methods of Application : The compound was prepared from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .

- Results or Outcomes : The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .

Fungicidal Activity

- Scientific Field : Agricultural Chemistry

- Application Summary : Pyrimidinamine derivatives, which include “4-(Pyridin-4-yl)pyrimidin-2-ol”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-pyridin-4-yl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBJIACQDLVAJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629493 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)pyrimidin-2-ol | |

CAS RN |

208936-44-1 |

Source

|

| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)